molecular formula C10H3Cl2F3KNO B2745139 Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate CAS No. 2377066-64-1

Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate

Cat. No.: B2745139
CAS No.: 2377066-64-1
M. Wt: 320.13
InChI Key: AJOGUPUEGYAIPR-BORNJIKYSA-M
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Description

Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a cyano group, dichlorophenyl group, and trifluoropropenolate moiety, making it a versatile reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic acid and potassium cyanide under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by nucleophilic addition of the cyanide ion and subsequent elimination to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trifluoropropenolate moiety contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborates: These compounds share the trifluoroborate moiety and are used in similar cross-coupling reactions.

    Dichlorophenyl derivatives: Compounds with dichlorophenyl groups exhibit similar biological activities and chemical reactivity.

    Cyano-substituted compounds: These compounds are known for their electrophilic properties and are used in various synthetic applications.

Uniqueness

Potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate stands out due to its combination of functional groups, which confer unique reactivity and stability

Properties

IUPAC Name

potassium;(E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO.K/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15;/h1-3,17H;/q;+1/p-1/b9-6-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOGUPUEGYAIPR-BORNJIKYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C(C(F)(F)F)[O-])C#N)Cl)Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=C(/C(F)(F)F)\[O-])/C#N)Cl)Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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